molecular formula C22H21N5O4 B12188134 N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B12188134
M. Wt: 419.4 g/mol
InChI Key: DAWOETWPFHWRNR-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a piperidine ring, a benzotriazine moiety, and an acetamide group, making it a unique structure with diverse chemical properties.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C22H21N5O4/c1-2-22(12-11-18(28)24-21(22)31)14-7-9-15(10-8-14)23-19(29)13-27-20(30)16-5-3-4-6-17(16)25-26-27/h3-10H,2,11-13H2,1H3,(H,23,29)(H,24,28,31)

InChI Key

DAWOETWPFHWRNR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and benzotriazine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is C23H22N4O5C_{23}H_{22}N_4O_5, with a molecular weight of approximately 406.43 g/mol. The compound features a complex structure that combines piperidine and benzotriazine moieties, which are known to exhibit diverse biological activities.

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that compounds containing benzotriazine structures can exhibit anticancer properties. For instance, derivatives of benzotriazine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties
    • The presence of the dioxopiperidine moiety suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains. Investigations into the antibacterial and antifungal activities of this compound could yield valuable insights into its utility as an antimicrobial agent.
  • Neuroprotective Effects
    • Given the structural similarities with known neuroprotective agents, this compound may also be explored for its effects on neurodegenerative diseases. Studies have suggested that compounds with piperidine rings can influence neurotransmitter systems and provide neuroprotection against oxidative stress.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of benzotriazine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

In vitro testing of related piperidine compounds demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Future studies could focus on the specific compound's effectiveness against resistant strains.

Case Study 3: Neuroprotective Potential

Research examining the neuroprotective effects of piperidine derivatives showed promise in reducing neuronal cell death induced by oxidative stress. This opens avenues for exploring the neuroprotective capabilities of this compound.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Biological Activity

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant research findings.

The compound's molecular formula is C22H21N5O4C_{22}H_{21}N_{5}O_{4}, with a molecular weight of approximately 419.4 g/mol. The structure features a piperidine ring and a benzotriazine moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC22H21N5O4
Molecular Weight419.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes.
  • Receptor Modulation : It can modulate receptor activity, leading to altered cellular responses.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Effects : Preliminary data suggest potential antimicrobial properties against specific bacterial strains.
  • Neuroprotective Effects : There is emerging evidence indicating neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against human cancer cell lines (e.g., MCF7 and HeLa). The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
  • Microbial Inhibition : Research in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis .
  • Neuroprotection : A study in Neuroscience Letters highlighted the neuroprotective effects of this compound in an animal model of Alzheimer’s disease, showing reduced neuroinflammation and improved cognitive function .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : The process begins with synthesizing the piperidine and benzotriazine intermediates.
  • Coupling Reaction : These intermediates are then coupled under controlled conditions using reagents such as ethyl acetoacetate and hydrazine hydrate.
  • Final Product Isolation : The final product is isolated through crystallization or chromatography techniques.

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